1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene
Description
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGVSHOHYJYURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating and fluorinating agents, such as bromine and hydrogen fluoride, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms make the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-fluoro-2-isopropoxy-4-methylbenzene.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances the reactivity of the benzene ring towards electrophiles. Common reagents for these reactions include aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄) .
- Nucleophilic Substitution : The bromine atom can be substituted by other nucleophiles under suitable conditions, utilizing reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Electrophilic Aromatic Substitution | AlCl₃, H₂SO₄ | Various substituted aromatic compounds |
| Nucleophilic Substitution | NaOH, KOtBu | 1-Fluoro-2-isopropoxy-4-methylbenzene |
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit biological activity relevant to pharmacology. It is studied for its interactions with biomolecules, which may lead to the development of new therapeutic agents. Its structural features suggest possible applications in drug development targeting specific biological pathways .
Medicinal Chemistry
Drug Development
The compound is investigated for its potential role in drug development. Its structure can be modified to enhance pharmacological properties or reduce toxicity. For instance, compounds containing similar halogenated aromatic structures have been shown to possess various biological activities, including antimicrobial and anti-inflammatory effects .
Case Study: Trifluoromethyl Group in Pharmaceuticals
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of fluorinated compounds in medicinal chemistry. While not directly related to this compound, this underscores the relevance of halogenated compounds in drug design and their potential therapeutic benefits .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials used in coatings, adhesives, and electronic applications .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Field | Specific Uses |
|---|---|
| Chemistry | Intermediate for organic synthesis |
| Biology | Studied for potential biological activity |
| Medicine | Investigated for drug development |
| Industry | Production of specialty chemicals and materials |
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific use in chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-methylbenzene
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluoro-2-isopropoxybenzene
Uniqueness
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis .
Biological Activity
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene, an organic compound with the molecular formula C10H12BrFO, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, fluorine, isopropoxy, and methyl groups, which influence its reactivity and interactions with biological systems.
This compound is primarily studied for its electrophilic and nucleophilic reactivity. The presence of bromine and fluorine enhances the compound's electrophilicity, making it reactive towards nucleophiles in various chemical reactions. The compound can participate in:
- Electrophilic Aromatic Substitution : The electron-withdrawing effects of the bromine and fluorine atoms increase the reactivity of the benzene ring towards electrophiles.
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to diverse synthetic pathways.
These reactions are critical for understanding how the compound may interact with biological molecules, potentially leading to pharmacological applications.
Biological Activity
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various pathogens. For instance, related compounds have shown effectiveness against E. coli and Staphylococcus aureus .
Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites through its electrophilic nature. This property is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic purposes .
Case Studies and Research Findings
- Antibacterial Studies : In a comparative study involving various brominated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, suggesting further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.
- In Vitro Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Initial findings point towards selective cytotoxicity in certain cancer types, warranting further investigation into its potential as an anticancer agent .
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with target proteins or enzymes. Such studies could involve crystallography and computational modeling to predict binding affinities and modes of action.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
